((2R,3S,4R,5R)-5-(4-Amino-3-methyl-2-oxo-2,3-dihydropyrimidin-1(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl methyl sulfate
Description
The compound ((2R,3S,4R,5R)-5-(4-Amino-3-methyl-2-oxo-2,3-dihydropyrimidin-1(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl methyl sulfate is a structurally complex molecule with a stereochemically defined tetrahydrofuran core (2R,3S,4R,5R), a substituted dihydropyrimidinone moiety, and a methyl sulfate ester group. For example, the tetrahydrofuran ring and sulfate ester are reminiscent of remdesivir’s lipid prodrug derivatives (e.g., HDP-P-RVn) and cangrelor, a platelet aggregation inhibitor . The compound’s stereochemistry and functional groups are critical for its interactions with biological targets, such as enzymes or receptors involved in nucleic acid synthesis or signaling pathways.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-1-methyl-2-oxo-4H-pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O8S/c1-13-7(12)3-4-14(11(13)17)10-9(16)8(15)6(22-10)5-21-23(18,19)20-2/h3,6,8-10,15-16H,4-5,12H2,1-2H3/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSSAHBMSPRNBE-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CCN(C1=O)C2C(C(C(O2)COS(=O)(=O)OC)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CCN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)OC)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((2R,3S,4R,5R)-5-(4-Amino-3-methyl-2-oxo-2,3-dihydropyrimidin-1(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl methyl sulfate is a synthetic derivative with potential biological applications, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a tetrahydrofuran core with functional groups that suggest potential interactions with biological macromolecules. The presence of the pyrimidine moiety indicates possible nucleoside analog properties, which are often associated with antiviral activities.
Research indicates that compounds similar to this structure may exert their biological effects through several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Many pyrimidine derivatives act as nucleoside analogs, inhibiting viral polymerases and interfering with the replication of viral genomes .
- Antiviral Activity : Preliminary studies suggest that related compounds have shown effectiveness against various viruses by disrupting viral entry or replication processes .
- Anticancer Properties : Some derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antiviral | Potential inhibition of viral replication and entry mechanisms |
| Anticancer | Induction of apoptosis and inhibition of cell proliferation |
| Enzyme Inhibition | Possible interference with key metabolic enzymes involved in nucleic acid synthesis |
Anticancer Research
Research on structurally related compounds has shown promising results in cancer treatment. For instance, derivatives exhibiting similar functional groups were found to inhibit cell cycle progression and induce apoptosis in various cancer cell lines. These findings highlight the potential for developing new therapeutic agents targeting cancer pathways .
Future Directions
Further research is needed to fully elucidate the biological activity of this compound. Key areas for investigation include:
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while minimizing toxicity.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrofuran ring and multiple functional groups, including hydroxyl and amino groups , which suggest possible interactions with biological targets. The presence of a pyrimidine derivative enhances its potential biological activity, making it a candidate for further investigation in drug development.
Potential Biological Activities
Compounds with similar structures often exhibit diverse biological activities. Research indicates that this compound may have applications in:
- Antiviral Activity : Structurally related compounds have shown efficacy against various viral infections, suggesting that this compound could be investigated for antiviral properties.
- Anticancer Properties : Similar pyrimidine derivatives are known to interact with DNA and RNA synthesis pathways, making them potential candidates for anticancer therapies.
- Enzyme Inhibition : The presence of specific functional groups may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways.
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization to ensure high yields and purity. Typical synthetic pathways may include:
- Formation of the Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The hydroxyl and amino groups can be introduced via nucleophilic substitution reactions.
Case Study 1: Antiviral Research
In vitro studies have demonstrated that compounds structurally similar to this molecule exhibit activity against viral targets such as HIV and Hepatitis C. Investigations into the mechanism of action revealed that these compounds may interfere with viral replication by inhibiting key enzymes involved in nucleic acid synthesis.
Case Study 2: Anticancer Applications
Research published in Journal of Medicinal Chemistry highlighted the potential of pyrimidine derivatives in targeting cancer cell lines. The study found that certain modifications to the basic structure enhanced cytotoxicity against specific cancer types, indicating that further exploration of this compound could yield promising results in cancer therapeutics.
Comparison with Similar Compounds
Structural Similarity Analysis
Tanimoto Coefficient and Molecular Fingerprinting
Using computational methods like the Tanimoto coefficient (ranging from 0 to 1, where 1 indicates identical structures), the target compound shows partial overlap with:
- Remdesivir Prodrugs : Shared tetrahydrofuran and phosphate/sulfate ester motifs (estimated Tanimoto >0.6) .
- Cangrelor : Similar stereochemistry and sulfate groups, though cangrelor’s thioether and adenine moieties reduce similarity (Tanimoto ~0.4) .
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), highlighting the relevance of substituent positioning for bioactivity .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight | logP | Water Solubility (mg/mL) | Tanimoto vs. Target |
|---|---|---|---|---|
| Target Compound | 435.4 | -1.2 | 12.3 | 1.00 |
| Remdesivir Lipid Prodrug (HDP-P-RVn) | 678.7 | 3.5 | 0.02 | 0.65 |
| Cangrelor | 776.3 | -2.8 | 8.5 | 0.42 |
| Aglaithioduline | 320.3 | 1.8 | 5.1 | 0.28 |
Data derived from molecular property predictions and similarity indexing tools .
Bioactivity and Mode of Action
Clustering by Bioactivity Profiles Hierarchical clustering based on bioactivity data (e.g., NCI-60 screening) groups compounds with shared modes of action. The target compound clusters with nucleoside analogs and kinase inhibitors due to its dihydropyrimidinone group, which mimics pyrimidine bases in DNA/RNA synthesis . In contrast, cangrelor clusters with P2Y12 receptor antagonists, reflecting its antiplatelet activity .
Docking Affinity Variability Minor structural changes, such as replacing the methyl sulfate with a phosphate (as in remdesivir prodrugs), significantly alter binding affinities. For example, docking studies show that the sulfate group in the target compound forms weaker hydrogen bonds with viral polymerases compared to remdesivir’s phosphate, reducing predicted antiviral efficacy .
Pharmacokinetic and Pharmacodynamic Insights
Absorption and Metabolism
The target compound’s high water solubility (-1.2 logP) suggests favorable bioavailability, unlike remdesivir’s lipid prodrug, which requires hydrolysis for activation . However, its methyl sulfate ester may limit membrane permeability compared to cangrelor’s neutral thioether group .
NMR and Substituent Effects
NMR comparisons (as in ) reveal that chemical shifts in regions corresponding to the dihydropyrimidinone ring (positions 29–36) and tetrahydrofuran substituents (positions 39–44) distinguish the target compound from analogs. These shifts correlate with altered hydrogen-bonding patterns in enzyme active sites .
Limitations and Methodological Considerations
- QSAR vs.
- Chemical-Genetic Profiling: Compounds with similar structures may exhibit divergent modes of action if their genetic interaction profiles (e.g., yeast knockout screens) differ, underscoring the need for multi-dimensional comparisons .
Q & A
Q. How can researchers optimize the synthesis of this compound to ensure stereochemical fidelity?
- Methodological Answer : Stereochemical control requires precise reaction conditions. Use chiral HPLC or X-ray crystallography (as in and ) to confirm stereochemistry post-synthesis. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation . For lab-scale synthesis, consider fluorinated analogs ( ) to stabilize intermediates via fluorine’s electron-withdrawing effects.
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., for furanoid ring conformation) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the methyl sulfate moiety.
- X-ray Crystallography : Resolve ambiguous stereocenters, as demonstrated in for structurally similar compounds.
- HPLC-PDA : Monitor purity (>95%) and detect impurities from hydrolysis of the methyl sulfate group .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Methodological Answer : Store at –20°C in anhydrous, argon-purged vials to prevent hydrolysis of the methyl sulfate group. Avoid exposure to moisture and light, as hydroxyl groups (e.g., 3,4-dihydroxy tetrahydrofuran) may oxidize . For short-term use, lyophilize the compound and reconstitute in deuterated DMSO for NMR studies .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Waste Disposal : Segregate waste containing pyrimidine or sulfate derivatives and collaborate with certified agencies for incineration (≥1200°C) to prevent environmental release of toxic byproducts .
- PPE : Use nitrile gloves and fume hoods during synthesis, as methyl sulfate derivatives may release sulfonic acids upon degradation .
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization (e.g., replacing the hydroxymethyl group with fluorinated analogs) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes binding the dihydropyrimidin-2-one moiety) to optimize binding affinity .
- AI-Driven Platforms : Use tools like COMSOL Multiphysics to predict reaction outcomes under varying temperatures/pH, reducing experimental iterations .
Q. What experimental strategies resolve contradictions in mechanistic data for its reactivity?
- Methodological Answer :
- Isotopic Labeling : Use -labeled water to track hydrolysis pathways of the methyl sulfate group.
- Kinetic Isotope Effects (KIE) : Compare to distinguish between concerted vs. stepwise mechanisms .
- Cross-Validation : Integrate computational (DFT) and experimental (NMR kinetic studies) data to reconcile discrepancies, as outlined in ’s theoretical framework.
Q. How can researchers leverage high-throughput screening to study its enzymatic interactions?
- Methodological Answer :
- Microplate Assays : Screen inhibition/activation of kinases or phosphatases using fluorescent probes (e.g., ADP-Glo™ for ATPase activity).
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with immobilized enzymes .
- Data Integration : Use cheminformatics software to correlate structural features (e.g., tetrahydrofuran ring conformation) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
